1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine
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Overview
Description
1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine is a research chemical with the molecular formula C12H15ClFN and a molecular weight of 227.71 g/mol. This compound is characterized by the presence of a cyclopentane ring substituted with a 2-chloro-6-fluorophenyl group and a methanamine group. It is used primarily in scientific research and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzene and cyclopentanone.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction, where cyclopentanone reacts with 2-chloro-6-fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as lithium aluminum hydride to form the corresponding alcohol.
Amination: The final step involves the conversion of the alcohol to the amine through a reductive amination reaction using reagents like ammonium chloride and sodium cyanoborohydride.
Chemical Reactions Analysis
1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of receptor binding and enzyme inhibition.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine can be compared with other similar compounds, such as:
1-(2-Chloro-6-fluorophenyl)cyclopentanecarboxylic acid: This compound has a carboxylic acid group instead of a methanamine group, leading to different chemical properties and applications.
N-{[1-(2-Chloro-6-fluorobenzyl)cyclopentyl]methyl}cyclopropanamine:
Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: This compound has a sulfamoyl group and a cyclohexene ring, leading to different biological activities and uses.
Properties
Molecular Formula |
C12H15ClFN |
---|---|
Molecular Weight |
227.70 g/mol |
IUPAC Name |
[1-(2-chloro-6-fluorophenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C12H15ClFN/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-8,15H2 |
InChI Key |
GTXTXUQMKSGFDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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